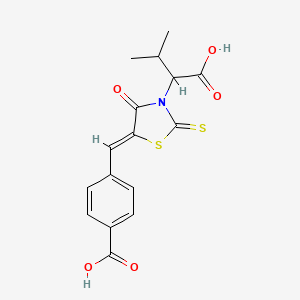

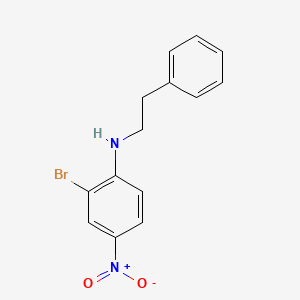

![molecular formula C16H14N4OS B3009195 1-([2,4'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)urea CAS No. 2320958-21-0](/img/structure/B3009195.png)

1-([2,4'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of urea derivatives has been a subject of interest due to their potential biological activities. In the context of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas, a series of compounds were synthesized and evaluated as VEGFR-2 tyrosine kinase inhibitors. The synthesis involved the use of arylurea in the meta position to the thioether, which was found to be crucial for achieving potent inhibitory activity . Similarly, novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized through a structure-based design, leading to compounds with potent activity against chronic myeloid leukemia (CML) cell line K562 . Other studies have reported the synthesis of 2-oxopyrimidin-1(2H)-yl-urea and thiourea derivatives , as well as a high-yield method for synthesizing 1-methyl-3-(5-nitropyridin-2-yl) urea .

Molecular Structure Analysis

The molecular structures of synthesized urea derivatives were characterized using various spectroscopic techniques. For instance, the 2-oxopyrimidin-1(2H)-yl-urea and thiourea derivatives were characterized by FT-IR, 1H and 13C-NMR spectroscopy . Additionally, the crystal structure of a 1,3,4-thiadiazol-2-yl urea derivative was determined by X-ray single crystal diffraction . These studies provide insights into the molecular conformations and electronic structures that are essential for the biological activity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of urea derivatives is influenced by the nature of substituents and the structural framework of the compounds. For example, the synthesis of aryl-(4-aryl-4H-[1,2,4]triazole-3-yl)-amine from 1,3-diarylthiourea as urea mimetics involves a thiophile-promoted reaction, highlighting the role of electronic and steric effects in the formation of intermediary carbodiimides . The synthesis of new urea and thiourea derivatives of (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine also demonstrates the reactivity of these compounds with various substituted aryl isocyanates and aryl isothiocyanates .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are closely related to their molecular structures and have been studied using quantum chemical calculations. For instance, DFT/B3LYP calculations were used to determine properties such as HOMO, LUMO, ionization potential, chemical hardness, and dipole moment for the synthesized 2-oxopyrimidin-1(2H)-yl-urea and thiourea derivatives . These properties are indicative of the chemical reactivity and stability of the compounds, which are important for their biological functions.

Aplicaciones Científicas De Investigación

Flexible Heterocyclic Ureas as Acetylcholinesterase Inhibitors

A study explored flexible heterocyclic ureas for their antiacetylcholinesterase activity, aiming to optimize spacer length for enhancing inhibitory activities. This research is significant for developing therapeutics against diseases like Alzheimer's, where acetylcholinesterase inhibitors play a crucial role (Vidaluc et al., 1995).

Heterocyclic Ureas in Cancer Research

Another study detailed the synthesis of a primary metabolite with strong anticancer activity, highlighting the importance of heterocyclic ureas in developing new cancer treatments (Nammalwar et al., 2010).

Complexation-induced Unfolding of Heterocyclic Ureas

Research on the conformational behavior of heterocyclic ureas revealed their ability to form multiply hydrogen-bonded complexes, which is vital for understanding their role in self-assembly and molecular recognition processes (Corbin et al., 2001).

Role in Enhancing Adventitious Rooting

Urea derivatives, including heterocyclic ones, have been identified as positive regulators of cell division and differentiation in plant biology, showcasing their potential in agricultural biotechnology (Ricci & Bertoletti, 2009).

Contribution to Organic Synthesis

The synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea as an intermediate for small molecule anticancer drugs demonstrates the role of heterocyclic ureas in facilitating the development of novel therapeutics (Zhang et al., 2019).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(2-pyridin-4-ylpyridin-4-yl)methyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS/c21-16(20-15-2-1-9-22-15)19-11-12-3-8-18-14(10-12)13-4-6-17-7-5-13/h1-10H,11H2,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHKATVWJZIRIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)NC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-([2,4'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

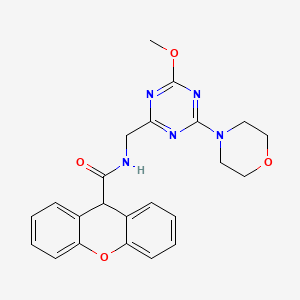

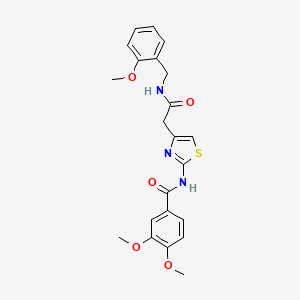

![Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B3009113.png)

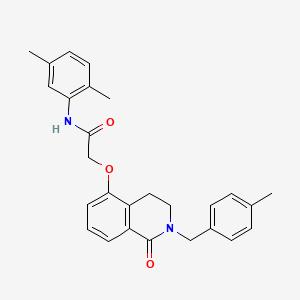

![5-(Cyclopentylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B3009115.png)

![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3009117.png)

![2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile](/img/structure/B3009119.png)

![2-(4-Chlorophenoxy)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methylpropanamide](/img/structure/B3009127.png)

![ethyl 4-(2-(3-oxo-6-(m-tolylcarbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)benzoate](/img/structure/B3009128.png)

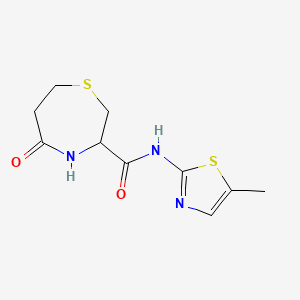

![(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid](/img/structure/B3009131.png)

![tert-butyl [7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3009133.png)